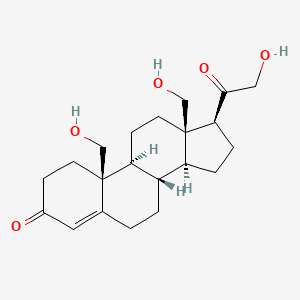
domperidone; fumaric acid
Übersicht
Beschreibung
Domperidone: is a peripheral dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. It is known for its ability to enhance gastrointestinal motility and alleviate symptoms of nausea and vomiting. Fumaric acid is a naturally occurring organic acid, widely used in the food and pharmaceutical industries. It is an intermediate in the citric acid cycle and has applications ranging from food additives to therapeutic drugs.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Domperidone: can be synthesized through the coupling reaction of two benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Alternatively, o-halo or o-amino substituted nitrobenzene can be coupled with 1,3-disubstituted propane, followed by reduction and cyclization . Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .
Fumaric acid: is produced industrially through the isomerization of maleic acid, obtained from maleic anhydride by heating in the presence of water. An alternative method involves starting from n-butane, using vanadyl pyrophosphate as a catalyst .
Analyse Chemischer Reaktionen
Domperidone: undergoes various chemical reactions, including:
Oxidation: Domperidone can be oxidized to form corresponding N-oxides.
Reduction: Reduction of nitro groups to amines is a common reaction in the synthesis of domperidone intermediates.
Substitution: Halogen substitution reactions are involved in the synthesis of domperidone intermediates.
Fumaric acid: undergoes:
Isomerization: Conversion from maleic acid to fumaric acid.
Esterification: Formation of fumarate esters, which have applications in pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Domperidone: is extensively used in medical research for its antiemetic and prokinetic properties. It is used to study gastrointestinal motility disorders and as a tool in dopaminergic mechanism research .
Fumaric acid: has diverse applications in chemistry, biology, and industry. It is used in the production of synthetic resins, biodegradable polymers, and as a food additive. In medicine, fumaric acid esters are used to treat psoriasis and multiple sclerosis .
Wirkmechanismus
Domperidone: acts as a dopamine receptor antagonist, blocking dopamine receptors in the gut. This action enhances gastrointestinal motility and accelerates gastric emptying. It also acts on the chemoreceptor trigger zone in the brain, reducing nausea and vomiting .
Fumaric acid: exerts its effects through its role in the citric acid cycle, contributing to cellular respiration and energy production .
Vergleich Mit ähnlichen Verbindungen
Domperidone: is compared with other dopamine receptor antagonists like metoclopramide. Unlike metoclopramide, domperidone has minimal central nervous system side effects due to its poor penetration of the blood-brain barrier .
Fumaric acid: is compared with other dicarboxylic acids like maleic acid and succinic acid. Fumaric acid is unique due to its trans-isomer configuration, which imparts different chemical properties and applications .
Similar Compounds
Domperidone: Metoclopramide, cisapride.
Fumaric acid: Maleic acid, succinic acid, glutaric acid.
Eigenschaften
IUPAC Name |
but-2-enedioic acid;6-chloro-3-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O2.C4H4O4/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29;5-3(6)1-2-4(7)8/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30);1-2H,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUUYDZHCOULIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99497-03-7 | |
| Record name | 2H-Benzimidazol-2-one, 5-chloro-1-(1-(3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl)-4-piperidinyl)-1,3-dihydro-, | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















